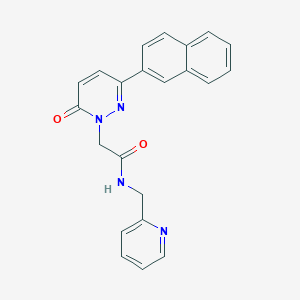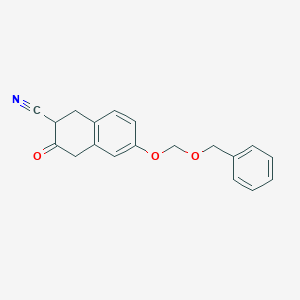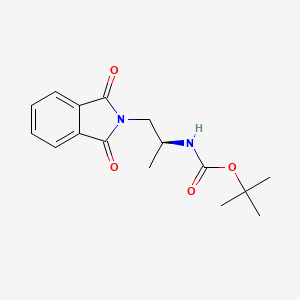
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol or amine to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate and sodium azide remains common, with reaction conditions optimized for higher yields and purity. The process involves careful control of temperature and reaction times to ensure the stability of intermediates and the final product.
化学反应分析
Types of Reactions: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
科学研究应用
Chemistry: In chemistry, tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis . It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides and proteins.
Biology and Medicine: The compound is also used in biological and medicinal research for the synthesis of bioactive molecules. Its stability and ease of removal make it ideal for use in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as a protecting group is crucial in the large-scale synthesis of complex organic molecules used in various applications.
作用机制
The mechanism of action of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects amine groups during chemical reactions . The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine group . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
相似化合物的比较
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Carbamic acid esters: A broader class of compounds that includes various carbamates with different alkyl groups.
Uniqueness: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex organic molecules, where selective protection and deprotection of functional groups are required.
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-10(17-15(21)22-16(2,3)4)9-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8,10H,9H2,1-4H3,(H,17,21)/t10-/m0/s1 |
InChI 键 |
NMERJCWBQHVGAD-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
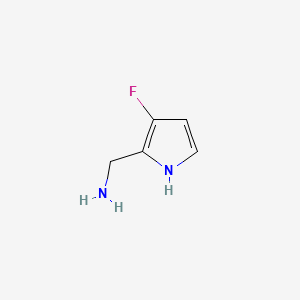
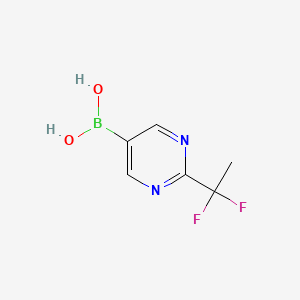
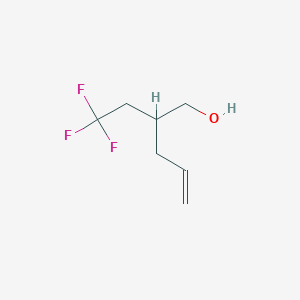

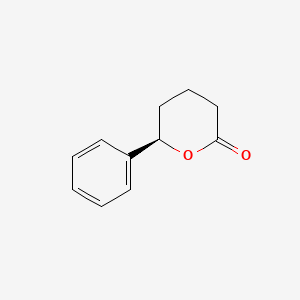
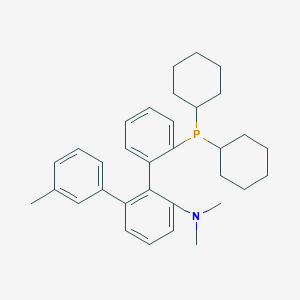
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
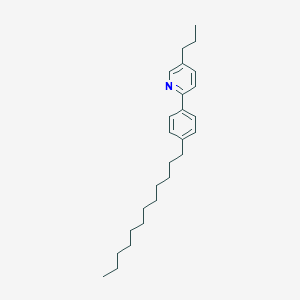
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
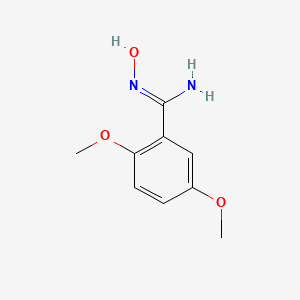
![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
